Formate, also known as methanoate, is the simplest carboxylate anion with the chemical formula HCOO⁻. It is derived from formic acid, which is the simplest carboxylic acid. Formate exists in various forms including salts and esters, and it is colorless when in solution. The anion has a planar structure with two equivalent oxygen atoms, each bearing a partial negative charge, and a carbon atom that is bonded to one hydrogen atom. Formate plays a crucial role as a one-carbon source in biological systems and is involved in various biochemical processes .
In biological systems, formate serves as an important one-carbon donor involved in various metabolic pathways. It is produced from amino acids such as serine and choline and plays a role in the biosynthesis of nucleic acids. Formate is also involved in the demethylation of sterols through enzymatic reactions that utilize oxygen as an oxidant . Furthermore, it can act as a biomarker for dietary intake since it is found in several foods including fruits and vegetables .
Formate can be synthesized through several methods:
Formate and its derivatives have diverse applications across various industries:
Research has indicated that formate interacts with various biological systems, particularly in metabolic pathways involving one-carbon units. Its role as a substrate for enzymes such as formate dehydrogenase highlights its importance in energy metabolism and biosynthetic processes. Additionally, studies have shown that while sodium formate can inhibit certain bacterial species, it is also biodegradable and can be broken down by others .
Several compounds share structural similarities with formate, primarily due to their carboxylate nature:
| Compound | Formula | Unique Features |
|---|---|---|
| Acetate | CH₃COO⁻ | Derived from acetic acid; more stable than formate. |
| Propionate | CH₃CH₂COO⁻ | Three carbon atoms; used in food preservation. |
| Butyrate | CH₃(CH₂)₂COO⁻ | Four carbon atoms; important in gut health. |
| Lactate | CH₃CHOHCOO⁻ | Produced during anaerobic respiration; key in muscle metabolism. |
| Benzoate | C₆H₅COO⁻ | Aromatic compound; used as a food preservative. |
Formate's uniqueness lies in its role as the simplest carboxylate anion and its significant involvement in biological processes as a one-carbon donor . Its applications across various industries further distinguish it from other similar compounds.
Formate, systematically named methanoate, is the conjugate base of formic acid (HCOOH), existing as the anion HCOO⁻. Its structure is planar, with the carbon atom bonded to two equivalent oxygen atoms and a hydrogen atom. The oxygen atoms share delocalized negative charge, while the C-H bond remains non-acidic.
Formate belongs to the class of carboxylate anions, derived from carboxylic acids by deprotonation. Key derivatives include:
The anion’s geometry is critical to its reactivity and stability, with bond lengths and angles influenced by its electronic structure.
| Property | Value | Source |
|---|---|---|
| Density (sodium formate) | 1.92 g/cm³ (20°C) | |
| Melting point (sodium formate) | 253°C | |
| Solubility in water | 8 M at 20°C (sodium formate) | |
| Odor | Faint formic acid smell |
Sodium formate crystallizes in a monoclinic lattice (a = 6.19 Å, b = 6.72 Å, c = 6.49 Å, β = 121.7°).
Formate exhibits diverse reactivity:
Formate’s vibrational modes are diagnostic in IR and Raman spectroscopy:
| Mode | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| νas(COO) (asymmetric) | 1600–1665 | Oxygen-oxygen stretching | |
| νs(COO) (symmetric) | 1250–1385 | Oxygen-oxygen bending | |
| ν(C-H) (stretching) | 2900–3000 | C-H bond vibration |
In nanoconfined environments (e.g., SiO₂ pores), formate’s νas(COO) shifts to lower frequencies due to reduced hydrogen bonding. Isotopic substitution (e.g., HCOO⁻ → DCOO⁻) lowers ν(C-H) by ~30%.
Formic acid (pKa ≈ 3.75) undergoes deprotonation to formate (HCOO⁻). Under nanoconfinement, pKa increases to 3.4 due to restricted solvation and electrostatic interactions.
| Condition | pKa (Formic Acid) | Source |
|---|---|---|
| Bulk aqueous solution | 3.75 | |
| Nanoconfined (SiO₂) | 3.4 |
The formate ion stabilizes through resonance between the two oxygen atoms, making it a weaker base than hydroxide but stronger than acetate.
The formate anion adopts distinct geometries depending on its environment:
Formate’s reactivity is enhanced in polar solvents, where its resonance-stabilized structure facilitates nucleophilic attacks.
The methanol-based synthesis of formates represents the predominant industrial methodology for formate production, with two primary process configurations achieving commercial viability. The BASF process, implemented at the Ludwigshafen facility since 1981, operates through a two-stage mechanism involving methanol carbonylation followed by methyl formate hydrolysis [1]. This process utilizes sodium methoxide as a homogeneous catalyst at operating conditions of 80 degrees Celsius and 45 bar pressure, achieving carbon monoxide conversion rates of 95 percent while maintaining methanol conversion at approximately 30 percent [1] [2].
The reaction sequence commences with methanol carbonylation according to the stoichiometric relationship: CH₃OH + CO → HCOOCH₃, followed by hydrolysis: HCOOCH₃ + H₂O → CH₃OH + HCOOH [3] [1]. The overall net reaction effectively converts carbon monoxide and water to formic acid. The BASF implementation incorporates a distinctive hydrolysis methodology employing a large excess of water, approximately 5 mol of water per mol of methyl formate, to shift the equilibrium toward formic acid formation [1]. Separation of the resulting aqueous formic acid utilizes liquid-liquid extraction with secondary amides to remove excess water.
The Kemira-Leonard process presents an alternative industrial approach, distinguished by its autocatalytic hydrolysis mechanism utilizing formic acid as the catalyst rather than strong mineral acids [1]. This process operates at elevated temperatures ranging from 80 to 140 degrees Celsius under pressures between 50 and 180 bar, achieving equilibrium conversions exceeding 95 percent [4]. The methodology addresses the unfavorable hydrolysis equilibrium through the implementation of molar excess ratios, either water-to-methyl formate ratios of 5:1 to 6:1 or methyl formate excess conditions [5].
Industrial plants utilizing this methodology have demonstrated production capacities exceeding 100,000 tons annually, with facilities operational in Finland since 1982 [1]. The process incorporates sophisticated separation technologies including flash evaporation systems maintained at approximately atmospheric pressure to minimize reesterification reactions, followed by vacuum distillation for methyl formate and methanol recovery [1]. Product purification achieves formic acid concentrations up to 98 weight percent through multi-stage distillation under controlled pressure conditions of approximately 0.3 megapascals [1].
Direct carbon monoxide carbonylation represents a fundamental industrial pathway for formate synthesis, particularly applicable to sodium and potassium formate production. The industrial implementation of sodium formate synthesis through carbon monoxide carbonylation occurs under controlled conditions of 130 degrees Celsius and pressures ranging from 6 to 8 bar [6]. The stoichiometric reaction follows: CO + NaOH → HCOONa, achieving near-quantitative conversion rates under optimized operating parameters.
The industrial process design incorporates continuous absorption of carbon monoxide, purified to remove acidic gas contaminants, into concentrated sodium hydroxide solutions ranging from 50 to 80 weight percent [7]. The reaction kinetics demonstrate first-order dependence on both carbon monoxide partial pressure and sodium hydroxide concentration, with enhanced reaction rates achievable through increased interfacial contact between gas and liquid phases [1].
Potassium formate production through carbon monoxide carbonylation requires more stringent operating conditions, typically employing temperatures between 100 and 200 degrees Celsius under carbon monoxide pressures exceeding 690 kilopascals [7]. The reaction proceeds according to: CO + KOH → HCOOK, with reaction rates significantly influenced by temperature, carbon monoxide partial pressure, and catalyst concentration [8]. Industrial implementations utilize potassium hydroxide concentrations between 30 and 50 weight percent to optimize conversion efficiency while maintaining manageable system viscosity [7].
The carbonylation methodology offers particular advantages for waste gas utilization, enabling effective recycling of carbon monoxide-rich industrial streams. Modern industrial installations incorporate pressure swing adsorption systems for synthesis gas purification, followed by synthesis reaction stages, evaporation and concentration units, crystallization processes, centrifugal separation, and final drying and packaging operations [8].
Yellow phosphorus tail gas utilization represents an innovative industrial approach for formate production, effectively converting industrial waste streams into valuable chemical products. Yellow phosphorus production through electric furnace processes generates substantial quantities of tail gas containing 87 to 92 percent carbon monoxide, along with various impurities including hydrogen sulfide, phosphine, hydrogen fluoride, and arsine [9] [10]. The composition complexity necessitates advanced purification technologies prior to formate synthesis applications.
The industrial process for formate production from yellow phosphorus tail gas operates through a multi-stage purification and synthesis sequence [10]. Initial purification employs catalytic oxidation methods combined with adsorption technologies to remove sulfur, phosphorus, arsenic, and fluorine compounds, achieving purification standards suitable for high-value chemical synthesis [11]. The purified carbon monoxide subsequently undergoes reaction with sodium hydroxide solutions at temperatures between 150 and 170 degrees Celsius under pressures of approximately 18 bar [10].
The reaction mechanism follows: CO + NaOH → HCOONa, with subsequent processing through acidification using polyphosphoric acid to convert sodium formate to formic acid [10]. The acidification reactor design integrates reaction, heating, and condensation reflux functions within a compact configuration, addressing the high and variable system viscosity encountered during processing [10]. Optimal reaction parameters include sodium hydroxide solution concentrations of 30 percent, reaction times sufficient for complete conversion, and controlled temperature profiles to minimize side reactions [10].
Economic analysis demonstrates substantial benefits from yellow phosphorus tail gas utilization, with sodium formate added value reaching 1.2 times that of the primary yellow phosphorus product [9]. Pilot plant investigations indicate profit margins exceeding 2,000 Chinese Yuan per ton of calcium formate produced, with individual yellow phosphorus production generating approximately 3,000 standard cubic meters of tail gas capable of producing 6.7 tons of calcium formate [9]. Industrial demonstration units achieving annual production capacities of 20,000 tons of formic acid from yellow phosphorus tail gas have been successfully operated in Guizhou province, China [11].
The oxalic acid and glycerol reaction constitutes the primary laboratory methodology for formic acid preparation, offering reliable synthesis under controlled conditions suitable for research and educational applications. The reaction mechanism proceeds through a three-stage sequence involving glycerol mono-oxalate formation, subsequent decomposition to glycerol monoformate with carbon dioxide evolution, and final formic acid liberation through continued oxalic acid addition [12] [13].
The experimental procedure requires precise stoichiometric control, utilizing 40 grams of powdered oxalic acid crystals and 50 milliliters of anhydrous glycerol in a distillation apparatus equipped with thermometer and condenser systems [12] [14]. The reaction mixture undergoes heating to temperatures between 100 and 110 degrees Celsius, maintained until carbon dioxide effervescence ceases, indicating completion of the initial decomposition stage [12]. Following cooling, additional oxalic acid (40 grams) is introduced to the reaction mixture, with renewed heating at 110 degrees Celsius facilitating formic acid distillation [14].
The reaction sequence initiates with glycerol-oxalic acid condensation: C₃H₈O₃ + C₂H₂O₄ → glycerol mono-oxalate + H₂O, followed by thermal decomposition: glycerol mono-oxalate → glycerol monoformate + CO₂ [12] [13]. The final stage involves formic acid displacement: glycerol monoformate + C₂H₂O₄ → C₃H₈O₃ + 2HCOOH, regenerating glycerol for continued reaction cycling [15].
Product isolation yields aqueous formic acid solutions requiring further purification for analytical applications. The methodology demonstrates reproducible conversion efficiency with formic acid concentrations dependent upon reaction stoichiometry and thermal management. Alternative procedures suggest improved yields through optimized reactant ratios, with 63 grams anhydrous oxalic acid and 252 grams glycerol providing enhanced conversion efficiency [15]. The reaction products include trace quantities of allyl alcohol and carbon monoxide as byproducts, formed through glycerol thermal decomposition and formic acid dehydration respectively [15].
Anhydrous formic acid preparation represents a specialized laboratory technique addressing the azeotropic limitations encountered in conventional distillation purification of aqueous formic acid solutions. The methodology circumvents the problematic azeotropic composition of formic acid-water mixtures (77.6 percent formic acid, 22.4 percent water) through chemical intermediate formation and subsequent thermal decomposition [12] [13].
The preparation sequence commences with neutralization of aqueous formic acid using lead carbonate, proceeding according to: 2HCOOH + PbCO₃ → Pb(HCOO)₂ + H₂O + CO₂ [12]. The resulting lead formate solution undergoes concentration through controlled evaporation until crystallization occurs, followed by filtration and thorough drying of the crystalline lead formate product [12] [13]. The dried lead formate crystals are subsequently positioned within the inner tube of a water condenser system for thermal decomposition treatment.
Anhydrous formic acid generation utilizes dry hydrogen sulfide gas passage through the heated lead formate crystals at temperatures of 100 degrees Celsius, facilitating the decomposition reaction: Pb(HCOO)₂ + H₂S → 2HCOOH + PbS [12] [13]. The liberated formic acid vapors undergo condensation within the receiver vessel, yielding anhydrous formic acid containing trace hydrogen sulfide impurities. Purification of the anhydrous product requires redistillation in the presence of dry lead formate to remove residual hydrogen sulfide contamination [12].
The methodology achieves anhydrous formic acid purities suitable for analytical and synthetic applications, with boiling point measurements confirming the absence of water contamination (anhydrous formic acid boiling point: 100.5 degrees Celsius). Quality assessment through density measurements and chemical analysis demonstrates reproducible purity standards. Alternative purification approaches utilizing lead tetraformate addition during redistillation provide enhanced purification efficiency for applications requiring exceptional purity standards [16].
Sodium formate manufacturing encompasses multiple industrial methodologies, each optimized for specific feedstock availability and production scale requirements. The primary industrial route utilizes direct carbon monoxide absorption into concentrated sodium hydroxide solutions, achieving efficient conversion under moderate temperature and pressure conditions [6]. The stoichiometric reaction CO + NaOH → HCOONa operates at 130 degrees Celsius under pressures ranging from 6 to 8 bar, providing near-quantitative conversion efficiency [6].
Industrial implementation requires carbon monoxide purification to remove acidic gas contaminants that would otherwise consume sodium hydroxide through competing reactions [6]. The absorption process utilizes sodium hydroxide concentrations between 50 and 80 weight percent, optimized to balance reaction kinetics with system handling characteristics [7]. Reactor design incorporates enhanced gas-liquid contact through mechanical agitation or packed column configurations, maximizing interfacial area for carbon monoxide transfer and reaction [1].
Alternative manufacturing routes include neutralization methodologies employing formic acid and sodium hydroxide according to: HCOOH + NaOH → HCOONa + H₂O [17] [18]. This approach offers simplified reaction conditions at ambient temperature and atmospheric pressure, with stoichiometric control readily achieved through pH monitoring. The neutralization route proves particularly suitable for smaller production scales or when formic acid availability exceeds carbon monoxide access.
Advanced manufacturing implementations utilize integrated processing sequences combining sodium formate synthesis with downstream purification and crystallization operations [6]. The manufacturing process incorporates evaporation systems for water removal, crystallization vessels for product recovery, centrifugal separation for mother liquor removal, and drying systems for final moisture content control. Product specifications typically require sodium formate purities exceeding 95 percent with moisture content below 1 percent for industrial applications [17].
Economic analysis indicates favorable production economics for carbon monoxide-based sodium formate manufacturing, particularly when utilizing waste gas streams from steel production or other industrial processes [9]. The methodology enables effective waste stream valorization while producing commercially valuable sodium formate for applications including leather tanning, drilling fluid additives, and reducing agent applications [6].
Potassium formate synthesis methodologies demonstrate greater complexity compared to sodium formate production, reflecting the elevated reaction temperatures and pressures required for efficient potassium hydroxide carbonylation. The primary industrial route employs carbon monoxide reaction with potassium hydroxide according to: CO + KOH → HCOOK, operated at temperatures between 100 and 200 degrees Celsius under carbon monoxide pressures exceeding 690 kilopascals [7] [8].
The reaction kinetics exhibit strong temperature dependence, with reaction rates increasing substantially at elevated temperatures while maintaining selectivity toward potassium formate formation [7]. Industrial implementations utilize potassium hydroxide concentrations between 30 and 50 weight percent, balanced to optimize reaction efficiency while maintaining manageable solution viscosity and handling characteristics [7]. The carbonylation process requires stringent gas purification to eliminate sulfur compounds, carbon dioxide, and other impurities that compromise conversion efficiency [8].
Alternative synthesis methodologies include neutralization approaches utilizing formic acid and potassium hydroxide: HCOOH + KOH → HCOOK + H₂O, or potassium carbonate: K₂CO₃ + 2HCOOH → 2HCOOK + CO₂ + H₂O [8]. These neutralization routes operate under ambient conditions with straightforward stoichiometric control, proving advantageous for laboratory-scale preparation or when feedstock availability favors formic acid utilization over carbon monoxide.
Innovative synthesis approaches include formaldehyde-based methodologies utilizing potassium hydroxide and isobutyric aldehyde in aqueous solutions [7]. This process operates at temperatures between 0 and 100 degrees Celsius under atmospheric pressure, achieving molar ratios of formaldehyde:potassium hydroxide:isobutyric aldehyde ranging from 1.0:1.0:1.0 to 3.0:2.0:1.0 [7]. The reaction yields both potassium formate and neopentyl glycol as commercially valuable coproducts, with potassium formate conversions reaching 90.9 percent of theoretical values [7].
Product recovery utilizes crystallization techniques including fractional crystallization, ion exchange procedures, solvent extraction, or electrodialysis methods [7]. Industrial production achieves potassium formate purities suitable for drilling fluid applications, where solution concentrations of 50 to 75 percent provide freezing point depression to minus 60 degrees Celsius [19]. The high-density brines formed from potassium formate solutions serve specialized applications in oil and gas drilling operations, offering environmental advantages over conventional heavy brine formulations [19].
Calcium formate production employs multiple synthesis pathways, with the neutralization method representing the predominant industrial approach due to product quality advantages and process simplicity [20]. The primary methodology utilizes formic acid reaction with calcium carbonate according to: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + CO₂ + H₂O, operated at temperatures between 40 and 60 degrees Celsius under atmospheric pressure conditions [21] [22].
The neutralization process requires careful pH control, maintaining solution pH between 4.0 and 4.5 to ensure complete calcium carbonate dissolution while preventing calcium formate precipitation during reaction [21]. Raw material specifications require formic acid concentrations exceeding 85 percent with heavy metal content below 0.001 percent, and calcium carbonate purities above 95 percent with fineness specifications of 200 mesh [21]. The reaction procedure involves calcium carbonate addition to reaction vessels containing recycled mother liquor, followed by controlled formic acid addition with continuous stirring until pH targets are achieved [21].
Alternative production methodologies include calcium hydroxide neutralization: Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O, offering simplified reaction conditions with enhanced reaction kinetics compared to calcium carbonate routes [22] [23]. This approach operates at room temperature and atmospheric pressure, with temperature control between 40 and 60 degrees Celsius optimizing reaction efficiency while preventing unwanted side reactions [23].
Advanced production technologies utilize carbonylation methodologies employing carbon monoxide reaction with calcium hydroxide under elevated pressure conditions [23]. The carbonylation route: Ca(OH)₂ + 2CO → Ca(HCOO)₂ operates at pressures between 150 and 300 bar with temperatures ranging from 150 to 200 degrees Celsius [23]. Catalyst systems incorporating potassium or sodium hydroxide enhance reaction efficiency, though the methodology requires sophisticated equipment and safety measures due to carbon monoxide handling requirements [23].
Industrial calcium formate production incorporates integrated processing sequences including reaction, filtration for insoluble removal, concentration through evaporation, crystallization for product recovery, centrifugal separation for mother liquor removal, and drying to achieve final moisture specifications [21]. Product quality standards require calcium formate purities exceeding 98 percent with moisture content below 1 percent for construction industry applications [24]. Alternative quicksand-like calcium formate production technologies achieve direct synthesis of free-flowing crystalline products in single-step processes, offering reduced energy consumption and simplified handling characteristics [21].